![molecular formula C18H17ClF3N3O B2415907 2-{4-[6-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1-phenylethan-1-one CAS No. 2058813-90-2](/img/structure/B2415907.png)
2-{4-[6-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1-phenylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-{4-[6-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1-phenylethan-1-one” is a chemical compound . It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The pyridine ring in this compound is substituted with a chloro group and a trifluoromethyl group .
Scientific Research Applications
Neuroactive Peptides and Memory Processing
Research suggests that the compound might be involved in the study of neuroactive peptides like Angiotensin IV and their effects on memory processing. Angiotensin IV and related peptides are associated with memory enhancement and learning, and the interaction between these peptides and dopamine receptors is a subject of interest. For instance, certain memory-enhancing actions of Ang IV were diminished by the D(4) receptor blocker L745,870 hydrochloride, suggesting a region-specific memory enhancement dependent on dopamine receptor subpopulations (Braszko, 2010).
Piperazine Derivatives and Therapeutic Uses
Piperazine, a core structure within the compound, is significant in drug design due to its presence in various therapeutic drugs. Its derivatives have diverse medicinal uses, including antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory, among others. The modification of the piperazine structure leads to significant changes in the medicinal potential of the resulting molecules. Research emphasizes the flexibility of piperazine as a building block in drug discovery and its potential in creating drug-like elements (Rathi et al., 2016).
Metabolism and Drug Interactions
Arylpiperazine derivatives, which include structures similar to the given compound, are noted for their therapeutic applications, especially in treating depression, psychosis, or anxiety. Their metabolism, especially the N-dealkylation process, is crucial for understanding their pharmacological actions and potential drug-drug interactions. These metabolites are known for their affinity for various neurotransmitter receptors, and understanding their physiological and pathological factors can be critical in clinical applications (Caccia, 2007).
DNA Interaction and Drug Design
Compounds with piperazine derivatives are also studied for their interactions with DNA, particularly in the context of drug design and therapeutic applications. For instance, Hoechst 33258, a synthetic dye and an N-methyl piperazine derivative, is known for its strong binding to the minor groove of double-stranded B-DNA. Such compounds are utilized in various biological applications, including chromosome and nuclear staining, and serve as a starting point for rational drug design (Issar & Kakkar, 2013).
properties
IUPAC Name |
2-[4-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N3O/c19-17-14(18(20,21)22)6-7-16(23-17)25-10-8-24(9-11-25)12-15(26)13-4-2-1-3-5-13/h1-7H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQXDPPOJABYCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CC=CC=C2)C3=NC(=C(C=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[6-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1-phenylethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Fluoro-3-nitroanilino)methyl]-6-methoxybenzenol](/img/structure/B2415825.png)

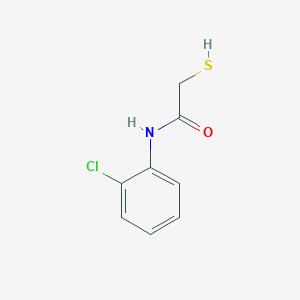
![1,3,5-trimethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2415833.png)
![1-[4-(2-Thienylacetyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2415834.png)

![7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2415837.png)

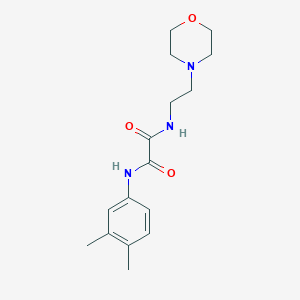
![Piperidino(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2415840.png)
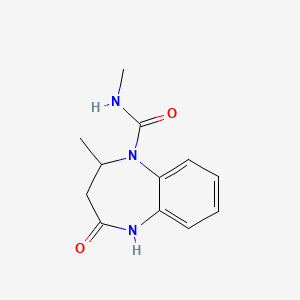
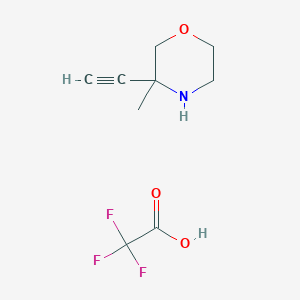
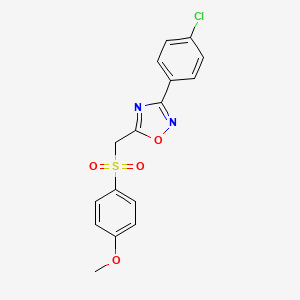
![1-(benzo[d]thiazole-6-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2415846.png)